molecular formula C28H44N2O4 B12567376 N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid

Cat. No.: B12567376
M. Wt: 472.7 g/mol
InChI Key: XFECITMZVLWAJB-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid is a complex organic compound with a unique structure that combines cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexylamine derivative: This step involves the reaction of cyclohexylamine with appropriate reagents to form N-cyclohexylcyclohexanamine.

    Introduction of the phenyl group: The phenyl group is introduced through a series of reactions involving phenyl-containing reagents.

    Addition of the 2-[(2-methylpropan-2-yl)oxycarbonylamino] group: This step involves the reaction of the intermediate compound with 2-methylpropan-2-yl chloroformate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylcyclohexanamine: A simpler analog without the phenyl and 2-[(2-methylpropan-2-yl)oxycarbonylamino] groups.

    2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid: Lacks the cyclohexylamine moiety.

Uniqueness

N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid is unique due to its combination of cyclohexyl, phenyl, and 2-[(2-methylpropan-2-yl)oxycarbonylamino] groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFECITMZVLWAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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